molecular formula C19H14BrFN4OS B2617062 2-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894042-93-4

2-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2617062
CAS No.: 894042-93-4
M. Wt: 445.31
InChI Key: COVNSXWUCANMHY-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound that features a thiazole and triazole ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the bromine and fluorine atoms, along with the thiazole and triazole rings, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the thiazole and triazole rings through cyclization reactions. The synthesis may proceed as follows:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions. This reaction forms the thiazole ring through cyclization.

    Formation of the Triazole Ring: The triazole ring can be formed by reacting an appropriate hydrazine derivative with a nitrile or an ester under basic conditions.

    Coupling of the Rings: The thiazole and triazole rings are then coupled together using a suitable linker, such as an ethyl group, through a nucleophilic substitution reaction.

    Introduction of the Bromine Atom: The bromine atom can be introduced through a bromination reaction using a brominating agent such as bromine or N-bromosuccinimide (NBS).

    Formation of the Benzamide Group: The final step involves the formation of the benzamide group by reacting the intermediate compound with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers can be formed.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Thioethers.

Scientific Research Applications

2-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit antimicrobial, antiviral, or anticancer properties.

    Biological Research: The compound can be used as a tool to study biological pathways and molecular interactions due to its ability to interact with specific proteins or enzymes.

    Chemical Biology: The compound can be used to probe the function of biological systems and to develop new chemical probes for studying cellular processes.

    Material Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
  • 2-bromo-N-(2-(2-(4-methylphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
  • 2-bromo-N-(2-(2-(4-nitrophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Uniqueness

The uniqueness of 2-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide lies in the presence of the fluorine atom, which can significantly influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-bromo-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrFN4OS/c20-16-4-2-1-3-15(16)18(26)22-10-9-14-11-27-19-23-17(24-25(14)19)12-5-7-13(21)8-6-12/h1-8,11H,9-10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVNSXWUCANMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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